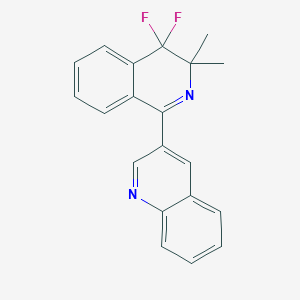

Quinofumelin

Description

Properties

IUPAC Name |

4,4-difluoro-3,3-dimethyl-1-quinolin-3-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2/c1-19(2)20(21,22)16-9-5-4-8-15(16)18(24-19)14-11-13-7-3-6-10-17(13)23-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTPIYGGSMJRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631139 | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861647-84-9 | |

| Record name | Quinofumelin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861647849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOFUMELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KM5SWR596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinofumelin: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinofumelin is a novel quinoline (B57606) fungicide demonstrating potent and broad-spectrum activity against a variety of phytopathogenic fungi. Developed by Mitsui Chemicals Agro, Inc., its unique mode of action, which involves the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway, sets it apart from existing fungicides and provides a valuable tool for managing fungicide resistance. This document provides an in-depth technical overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows.

Discovery and Development

This compound was identified through a screening program of Mitsui Chemicals Agro, Inc.'s compound library aimed at discovering curative compounds for significant plant diseases such as rice blast (Pyricularia oryzae) and gray mold (Botrytis cinerea)[1][2][3][4][5]. The initial lead compound, N-(quinolin-3-yl)cyclohexane-1-carboxamide, showed activity against susceptible strains and, importantly, against strains of gray mold resistant to existing fungicides like fenhexamid, benzimidazoles, and dicarboximides[3].

Subsequent structure-activity relationship (SAR) studies focused on modifying the lead compound to enhance its fungicidal efficacy. Key modifications included the introduction of a benzyl (B1604629) substituent on the cyclohexane (B81311) ring, which resulted in a tenfold increase in activity[3]. Further optimization, including conformational analysis and the introduction of a difluoro group at the 4-position of the isoquinoline (B145761) ring, led to the identification of this compound as a highly active compound suitable for practical application[1].

The chemical structure of this compound is 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline[6]. Its development represents a significant advancement in the search for novel fungicides with unique modes of action to combat the growing issue of fungicide resistance[1][7][8]. Mitsui and Bayer Crop Science have entered into a global license agreement for the development and commercialization of this active ingredient[6].

Mechanism of Action: Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Extensive research has elucidated that the primary mechanism of action of this compound is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway[7][9][10][11]. Specifically, this compound targets the class II DHODH (DHODHII), which is a mitochondrial enzyme in eukaryotes[10][11].

The inhibition of DHODHII by this compound blocks the conversion of dihydroorotate to orotate, a critical step in the synthesis of uracil (B121893) and other pyrimidines essential for fungal growth and proliferation[7][9][10][11]. This targeted inhibition leads to a depletion of the pyrimidine pool, ultimately causing cessation of fungal growth.

The novelty of this target site means that this compound does not exhibit cross-resistance with currently available fungicides, making it a valuable tool for resistance management programs[1][2][4][12]. Studies have shown high selectivity of this compound for fungal DHODH over human DHODH, indicating a favorable safety profile[6].

Signaling Pathway

The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.

Quantitative Biological Data

This compound has demonstrated high efficacy against a range of fungal pathogens. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Assay Type | EC50 (µg/mL) | Reference |

| Fusarium graminearum | Mycelial Growth | 0.007 - 0.039 | [13] |

| Fusarium graminearum | Spore Germination | 0.051 - 0.205 | [13] |

| Sclerotinia sclerotiorum | Mycelial Growth | 0.0004 - 0.0059 | [12] |

| Fusarium graminearum (PH-1) | Mycelial Growth | 0.035 | [13] |

Table 2: Enzyme Inhibition and Binding Affinity

| Target | Ligand | Assay | Value | Reference |

| P. oryzae DHODHII | This compound | IC50 | 2.8 nM | [11] |

| FgDHODHII | This compound | SPR (Kd) | 62.5, 32.15, 15.63, 7.81, 3.91 µM (concentrations tested) | [9][10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process:

-

Regioselective Bromination: The synthesis begins with the regioselective bromination of quinolinium chloride to produce 3-bromoquinoline[6].

-

Cyanation: The resulting 3-bromoquinoline (B21735) is converted to the corresponding nitrile via a palladium-catalyzed cross-coupling reaction with zinc cyanide[6].

-

Ritter Reaction and Bischler-Napieralski Cyclization: The dihydroisoquinoline scaffold is constructed through a sulfuric acid-mediated Ritter reaction of 3-quinolinecarbonitrile (B1294724) with 2-methyl-1-phenylpropan-2-ol, followed by a Bischler-Napieralski cyclization to yield a dihydroisoquinolinylquinoline derivative[6].

-

Dibromination and Halogen Exchange: The final steps involve a radical benzylic dibromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) with a radical initiator, followed by a double halogen exchange to yield this compound[6].

Caption: General synthetic workflow for this compound.

In Vitro Antifungal Assays

Mycelial Growth Inhibition Assay:

-

Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA)[10].

-

Mycelial plugs (typically 4-5 mm in diameter) are taken from the edge of an actively growing colony.

-

The plugs are placed on fresh PDA plates amended with various concentrations of this compound dissolved in a suitable solvent (e.g., dimethyl sulfoxide)[10].

-

Control plates contain the solvent alone.

-

Plates are incubated at an appropriate temperature (e.g., 25°C) for a specified period.

-

The diameter of the fungal colonies is measured, and the percentage of inhibition is calculated relative to the control.

-

EC50 values are determined by probit analysis.

Spore Germination Inhibition Assay:

-

Fungal spores are harvested from cultures grown on a sporulation medium.

-

The spore concentration is adjusted to a specific density (e.g., 1 x 105 spores/mL).

-

The spore suspension is mixed with various concentrations of this compound.

-

Aliquots of the mixture are placed on a concave slide or in a microtiter plate and incubated under conditions that promote germination.

-

After incubation, the percentage of germinated spores is determined by microscopic examination.

-

EC50 values are calculated based on the dose-response curve.

Target Identification and Validation

Transcriptome and Metabolome Analysis:

-

Fungal mycelia are treated with this compound at sub-lethal concentrations (e.g., EC50 and EC90)[9][10].

-

RNA and metabolites are extracted from the treated and control samples.

-

RNA-sequencing (RNA-seq) is performed to identify differentially expressed genes (DEGs)[9][10].

-

Metabolomic analysis is conducted to identify differentially accumulated metabolites (DAMs)[9][10].

-

Bioinformatic analysis is used to identify enriched pathways among the DEGs and DAMs, pointing to the pyrimidine biosynthesis pathway as the target[7][9].

Recovery Assays:

-

Fungal growth is inhibited by this compound on a minimal medium.

-

Intermediates of the pyrimidine biosynthesis pathway (e.g., dihydroorotate, orotate, uracil, uridine) are exogenously added to the medium[7][9][11].

-

Restoration of fungal growth by specific intermediates (e.g., orotate, uracil, uridine, but not dihydroorotate) confirms the point of inhibition in the pathway[9][10][11].

Target-Ligand Interaction Studies

Surface Plasmon Resonance (SPR):

-

The target protein, FgDHODHII, is immobilized on a sensor chip[9][10].

-

This compound solutions of varying concentrations are passed over the chip surface[9][10].

-

The binding of this compound to the immobilized protein is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

-

The association and dissociation rates are measured to determine the binding affinity (Kd)[9][10].

Microscale Thermophoresis (MST):

-

The target protein (e.g., FgDHODHII) is fluorescently labeled (e.g., with GFP)[9][10].

-

The labeled protein is mixed with a serial dilution of this compound.

-

The mixtures are loaded into capillaries, and a microscopic temperature gradient is applied.

-

The movement of the fluorescently labeled protein along the temperature gradient is measured.

-

Changes in the thermophoretic movement upon ligand binding are used to quantify the binding affinity (Kd)[9][10].

Caption: Experimental workflow for the validation of this compound's target.

Conclusion

This compound represents a significant innovation in the field of fungicides. Its discovery and development have led to a potent and selective inhibitor of fungal DHODHII, a novel target in the pyrimidine biosynthesis pathway. The detailed understanding of its mechanism of action, supported by extensive experimental evidence, provides a solid foundation for its use in agriculture. With its lack of cross-resistance to existing fungicides, this compound is poised to become an important tool for integrated pest management and the sustainable control of fungal diseases in a variety of crops. This technical guide provides a comprehensive overview for researchers and professionals in the field, summarizing the key data and methodologies that underpin our understanding of this promising new fungicide.

References

- 1. Design and biological activity of a novel fungicide, this compound [jstage.jst.go.jp]

- 2. Design and biological activity of a novel fungicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis method of Quinofumelin_Chemicalbook [chemicalbook.com]

- 7. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]

- 11. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. mdpi.com [mdpi.com]

Quinofumelin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinofumelin is a novel fungicide characterized by its quinoline-derived structure and potent, specific antifungal activity. This document provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, and mechanism of action. Notably, this compound targets dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway in fungi, thereby inhibiting fungal growth and development. This guide synthesizes key experimental findings, outlines detailed protocols for its evaluation, and presents visual representations of its mode of action and experimental workflows to support further research and development in the field of antifungal agents.

Chemical Structure and Identity

This compound is chemically identified as 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline. Its structure features a quinoline (B57606) ring linked to a difluorinated dihydroisoquinoline moiety.

| Identifier | Value |

| IUPAC Name | 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline[1] |

| CAS Number | 861647-84-9[2] |

| Molecular Formula | C₂₀H₁₆F₂N₂[2] |

| Molecular Weight | 322.35 g/mol [3] |

| Canonical SMILES | CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C[3] |

| InChI Key | SWTPIYGGSMJRTB-UHFFFAOYSA-N[3] |

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value/Description |

| Appearance | Crystalline solid[2] |

| Melting Point | 105°C–109°C[4] |

| Boiling Point | 414.75 °C (predicted)[5] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate[2]. Specific quantitative data for aqueous solubility is not readily available in the reviewed literature. |

| pKa | Data not available in the reviewed literature. |

| Stability | Stable under normal storage conditions; should be protected from moisture and extreme temperatures[2]. |

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound's antifungal activity stems from its potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), specifically the class II enzyme found in fungi.[2][6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, where it catalyzes the oxidation of dihydroorotate to orotate.[1][2] By inhibiting this crucial step, this compound disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and glycoprotein (B1211001) synthesis, ultimately leading to the cessation of fungal growth.[2]

The Fungicide Resistance Action Committee (FRAC) has classified this compound in Group 52, which comprises DHODH inhibitors.[2] Studies have demonstrated that this compound exhibits high selectivity for fungal DHODH over the human counterpart, highlighting its potential as a targeted antifungal agent with a favorable safety profile.[6]

Antifungal Activity

This compound has demonstrated broad-spectrum antifungal activity against a variety of plant pathogenic fungi. The tables below summarize the in vitro antifungal activity of this compound against key fungal species.

Table 1: Antifungal Activity against Fusarium graminearum

| Assay | EC₅₀ (µg/mL) | Reference |

| Mycelial Growth Inhibition | 0.019 ± 0.007 (average) | |

| Spore Germination Inhibition | 0.087 ± 0.024 (average) |

Table 2: Antifungal Activity against Sclerotinia sclerotiorum

| Assay | EC₅₀ (µg/mL) | Reference |

| Mycelial Growth Inhibition | 0.0017 ± 0.0009 (average) |

Table 3: DHODH Inhibition

| Enzyme Source | IC₅₀ (nM) | Reference |

| Pyricularia oryzae DHODH (PoDHODH) | 2.8 | |

| Homo sapiens DHODH (HsDHODH) | >100,000 | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in the characterization of this compound's activity.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol is adapted from studies on Fusarium graminearum.

Detailed Steps:

-

Preparation of Media: Potato Dextrose Agar (B569324) (PDA) is prepared according to the manufacturer's instructions. After autoclaving and cooling to approximately 50-60°C, a stock solution of this compound (typically in dimethyl sulfoxide, DMSO) is added to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.02, 0.04, 0.08, and 0.16 µg/mL). The agar is then poured into sterile petri dishes.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the leading edge of a 3-day-old culture of the test fungus and placed in the center of each PDA plate.

-

Incubation: The plates are incubated at 25°C for 3 days or until the colony in the control plate (without fungicide) has reached a sufficient size.

-

Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by regression analysis of the inhibition data.

DHODH Enzyme Inhibition Assay

This protocol is a generalized procedure based on studies of Pyricularia oryzae DHODH (PoDHODH).[1][6]

Detailed Steps:

-

Enzyme Preparation: Recombinant DHODH is expressed and purified. For example, histidine-tagged PoDHODH can be produced in E. coli and purified using affinity chromatography.

-

Assay Reaction: The DHODH activity is measured spectrophotometrically by monitoring the reduction of a substrate like 2,6-dichloroindophenol (B1210591) (DCPIP). The reaction mixture typically contains the purified DHODH enzyme, its substrate L-dihydroorotate, an electron acceptor (e.g., coenzyme Q), and a buffer.

-

Inhibition Measurement: Various concentrations of this compound are pre-incubated with the enzyme before initiating the reaction by adding the substrate. The rate of the reaction is monitored over time.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity between this compound and its target protein, DHODH.

Key Protocol Points:

-

Ligand Immobilization: The purified DHODH protein is immobilized on the surface of a sensor chip.

-

Analyte Injection: A series of this compound solutions at different concentrations are injected over the sensor surface.

-

Data Acquisition: The binding of this compound to the immobilized DHODH is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram.

-

Kinetic Analysis: The association and dissociation phases of the interaction are monitored to calculate the rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₐ), which is a measure of the binding affinity.

Microscale Thermophoresis (MST) for Binding Affinity

MST is another biophysical technique used to quantify the binding affinity between this compound and DHODH in solution.

Key Protocol Points:

-

Sample Preparation: The target protein (DHODH) is fluorescently labeled. A serial dilution of the non-labeled ligand (this compound) is prepared.

-

Measurement: The labeled protein and varying concentrations of the ligand are mixed and loaded into capillaries. The movement of the fluorescently labeled protein along a microscopic temperature gradient is measured. This movement changes upon binding to the ligand.

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kₐ).

Conclusion

This compound represents a significant advancement in the development of novel fungicides with a specific and effective mode of action. Its potent inhibition of fungal DHODH, coupled with high selectivity over the mammalian enzyme, underscores its potential for effective and safe use in agriculture. The detailed chemical, physical, and biological data, along with the experimental protocols presented in this guide, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic and agricultural applications of this compound and to design next-generation antifungal agents targeting the pyrimidine biosynthesis pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound (EVT-3163529) | 861647-84-9 [evitachem.com]

- 3. This compound (Ref: ARK-3010) [sitem.herts.ac.uk]

- 4. Design and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C20H16F2N2 | CID 23160856 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Biochemical Pathway of Quinofumelin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinofumelin is a novel quinoline-based fungicide that has demonstrated potent and broad-spectrum activity against a variety of phytopathogenic fungi.[1][2] Its unique mode of action, targeting a crucial metabolic pathway in fungi, presents a promising solution to combat the growing challenge of fungicide resistance. This technical guide provides a comprehensive overview of the biochemical pathway of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Mechanism of Action: Inhibition of de novo Pyrimidine (B1678525) Biosynthesis

The core mechanism of action of this compound is the inhibition of the de novo pyrimidine biosynthesis pathway, a fundamental process for the synthesis of nucleotides required for DNA, RNA, and glycoprotein (B1211001) production in fungi.[3][4] Specifically, this compound targets and inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) , the fourth enzyme in this pathway.[5][6]

DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the formation of uracil.[5][7] this compound acts as a potent inhibitor of the fungal class II DHODH (DHODH II), which is typically located in the mitochondrial inner membrane.[5] By blocking this enzymatic step, this compound effectively depletes the fungal cell of essential pyrimidines, leading to the cessation of growth and eventual cell death.[3][4] This targeted inhibition has been shown to be highly selective for fungal DHODH over its human counterpart, highlighting its potential as a safe and effective fungicide.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the interaction of this compound with its target enzyme and its inhibitory effects on fungal growth.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | Pyricularia oryzae DHODH II | 2.8 nM | [6] |

| IC50 | Human DHODH | >100 µM | [8] |

| Kd | Fusarium graminearum DHODH II | 6.606 x 10⁻⁶ M | [6] |

Table 1: In Vitro Enzyme Inhibition and Binding Affinity of this compound

| Organism | Assay Type | EC50 | Reference |

| Fusarium graminearum | Mycelial Growth Inhibition | 0.035 µg/mL | [9] |

| Fusarium graminearum | Spore Germination Inhibition | 0.087 ± 0.024 μg/mL | [10] |

| Pyricularia oryzae | Mycelial Growth Inhibition | - | [5] |

Table 2: In Vivo Antifungal Activity of this compound

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biochemical pathway and the experimental approaches used to study this compound, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DHODH Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of DHODH.

-

Enzyme Preparation: Recombinant DHODH II from the target fungal species (e.g., Pyricularia oryzae) is expressed and purified.

-

Assay Principle: The assay measures the reduction of a chromogenic or fluorogenic substrate that is coupled to the oxidation of dihydroorotate. A common method involves monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

-

Procedure:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), a known concentration of purified DHODH II, and varying concentrations of this compound.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding the substrates: dihydroorotate and an electron acceptor (e.g., decylubiquinone).

-

Monitor the decrease in absorbance (for DCIP) or the increase in fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.[7]

-

Mycelial Growth Inhibition Assay

This assay determines the effective concentration of this compound required to inhibit the growth of the target fungus.

-

Culture Preparation: The target fungus (e.g., Fusarium graminearum) is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA).

-

Procedure:

-

Prepare a series of agar plates containing different concentrations of this compound.

-

Inoculate the center of each plate with a mycelial plug taken from the edge of an actively growing fungal colony.

-

Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).

-

Measure the diameter of the fungal colony at regular intervals until the colony on the control plate (without this compound) reaches a specific size.

-

Calculate the percentage of growth inhibition for each concentration and determine the EC50 value.[11]

-

Metabolomics Analysis

This technique is used to identify and quantify the changes in the fungal metabolome upon treatment with this compound.

-

Sample Preparation:

-

Grow the target fungus in liquid culture with and without a sub-lethal concentration of this compound.

-

Harvest the mycelia and quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).

-

Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

-

Analysis:

-

Analyze the metabolite extracts using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify and quantify the metabolites by comparing the data to spectral libraries and using internal standards.

-

-

Data Interpretation:

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between this compound and DHODH II.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (immobilized DHODH II) binds to an analyte (this compound) in solution.

-

Procedure:

-

Immobilize purified DHODH II onto the surface of an SPR sensor chip.

-

Flow a series of solutions with different concentrations of this compound over the chip surface.

-

Monitor the binding and dissociation events in real-time by recording the SPR signal (measured in Resonance Units, RU).

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[14][15]

-

Microscale Thermophoresis (MST)

MST is another biophysical technique used to quantify the binding affinity between this compound and DHODH II in solution.

-

Principle: MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.

-

Procedure:

-

Label the purified DHODH II with a fluorescent dye.

-

Prepare a series of samples with a constant concentration of fluorescently labeled DHODH II and varying concentrations of this compound.

-

Load the samples into capillaries and place them in the MST instrument.

-

An infrared laser creates a temperature gradient, and the movement of the fluorescent molecules is monitored.

-

The change in thermophoresis is plotted against the this compound concentration to determine the dissociation constant (Kd).[14][16]

-

Conclusion

This compound represents a significant advancement in fungicide development due to its novel mechanism of action targeting the essential de novo pyrimidine biosynthesis pathway in fungi. The high selectivity for fungal DHODH II over the human enzyme underscores its potential for safe and effective disease control. The experimental methodologies detailed in this guide provide a robust framework for further research into this compound and the development of new fungicides with similar modes of action. This comprehensive understanding of its biochemical pathway is crucial for optimizing its application, managing potential resistance, and discovering next-generation agricultural and therapeutic agents.

References

- 1. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cloud-clone.com [cloud-clone.com]

- 5. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis [agris.fao.org]

- 11. mdpi.com [mdpi.com]

- 12. A glimpse into the fungal metabolomic abyss: Novel network analysis reveals relationships between exogenous compounds and their outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]

- 15. criver.com [criver.com]

- 16. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Quinofumelin: A Novel Dihydroorotate Dehydrogenase Inhibitor for Fungal Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinofumelin, a novel quinoline (B57606) fungicide that acts as a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). This compound represents a significant advancement in the management of fungal pathogens, particularly in the face of growing resistance to existing antifungal agents. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound's antifungal activity stems from its specific inhibition of class II dihydroorotate dehydrogenase (DHODH II), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4][5][6] DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines like uracil (B121893) and cytosine, which are essential components of DNA, RNA, phospholipids, and proteins.[1] By blocking this step, this compound effectively depletes the fungal cell's pyrimidine pool, leading to the cessation of mycelial growth and spore germination.[1][7]

The target specificity of this compound is a key attribute. It shows remarkable selectivity for fungal DHODH over the human equivalent, which is critical for its safety profile as an agrochemical.[2][8] This selectivity is attributed to significant differences in the amino acid sequences at the ubiquinone-binding site of the enzyme between fungi and humans.[2][8]

Quantitative Inhibitory Data

The potency and selectivity of this compound have been quantified through various in vitro and whole-cell assays. The following tables summarize the key inhibitory concentrations (IC50), effective concentrations (EC50), and binding affinity data.

Table 1: In Vitro Enzyme Inhibition Data

| Target Enzyme | Organism | Compound | IC50 Value |

| DHODH II (PoDHODH) | Pyricularia oryzae | This compound | 2.8 nM[1][2][3][4][8][9] |

| DHODH (HsDHODH) | Homo sapiens | This compound | >100 µM[2][8][9] |

| DHODH II (PoDHODH) | Pyricularia oryzae | Teriflunomide | 56.4 µM[2][8][9] |

| DHODH (HsDHODH) | Homo sapiens | Teriflunomide | 600 nM[9] |

Table 2: Antifungal Activity (Whole-Cell Assays)

| Target Organism | Assay Type | Average EC50 Value |

| Fusarium graminearum | Mycelial Growth Inhibition | 0.019 ± 0.007 µg/mL[7][9] |

| Fusarium graminearum | Spore Germination Inhibition | 0.087 ± 0.024 µg/mL[7][9] |

Table 3: Target Binding Affinity

| Target Protein | Organism | Method | Parameter | Value |

| FgDHODHII | Fusarium graminearum | Microscale Thermophoresis (MST) | Kd | 6.606 x 10⁻⁶ M |

Note: The reported Kd value from a single study appears relatively high for a potent inhibitor like this compound. This may reflect the specific experimental conditions of the microscale thermophoresis assay used.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a DHODH inhibitor.

DHODH Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of DHODH.

Principle: The oxidation of the substrate, dihydroorotate, by DHODH is coupled with the reduction of a chromogen, 2,6-dichloroindophenol (B1210591) (DCIP), using decylubiquinone (B1670182) as a co-substrate. The rate of DCIP reduction is measured spectrophotometrically by the decrease in absorbance at 595 nm.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1% Triton X-100, 200 µM DCIP, 2 mM dihydroorotate, and 100 µM decylubiquinone.[5]

-

Enzyme and Inhibitor Incubation: Add approximately 10 µg/mL of recombinant DHODH protein to the reaction mixture. For inhibition studies, also add varying concentrations of this compound (dissolved in DMSO). An equivalent amount of DMSO is used as a control.

-

Reaction Initiation and Measurement: Initiate the reaction and monitor the decrease in absorbance at 595 nm over time using a plate reader or spectrophotometer.

-

Data Analysis: Calculate the rate of reaction for each this compound concentration. The inhibitory rate is calculated as (1 - T/C), where 'T' is the reaction rate with the test compound and 'C' is the rate of the control.[8] IC50 values are then determined by fitting the data to a four-parameter logistic curve.[8]

Mycelial Growth Inhibition Assay

This assay determines the concentration of this compound required to inhibit the growth of fungal mycelia.

Principle: Fungal isolates are grown on a solid medium amended with various concentrations of the inhibitor. The growth inhibition is quantified by measuring the diameter of the fungal colony.

Methodology:

-

Plate Preparation: Prepare Potato Dextrose Agar (PDA) plates amended with a range of this compound concentrations.[10] A stock solution of this compound in DMSO is typically used.

-

Inoculation: Take a mycelial plug (typically 5 mm in diameter) from the edge of a fresh, actively growing fungal colony and place it in the center of the prepared PDA plates.[10]

-

Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25°C) for a defined period (e.g., 2-3 days).[10]

-

Measurement and Analysis: Measure the diameter of the fungal colony, subtracting the diameter of the initial plug.[10] Calculate the percentage of growth inhibition relative to a control plate containing only DMSO. The EC50 value is determined by linear regression of the probit of percentage growth inhibition against the log-transformed fungicide concentration.[10]

Recovery Test

This assay helps to identify the specific metabolic step blocked by the inhibitor.

Principle: If an inhibitor blocks a specific step in a metabolic pathway, its inhibitory effect can be reversed by supplying the cell with a downstream product of that blocked step.

Methodology:

-

Plate Preparation: Prepare a minimal medium (e.g., Czapek solution agar) containing an inhibitory concentration of this compound (e.g., 0.01–10.00 ppm).[1][5][6]

-

Supplementation: To separate sets of plates, add potential recovery compounds. For DHODH inhibition, this includes the substrate (dihydroorotate) and downstream products like orotate, uridine, or uracil at a specified concentration (e.g., 50 ppm).[1][6]

-

Inoculation and Incubation: Inoculate the plates with fungal mycelial plugs as described in the mycelial growth assay.

-

Observation: Observe the plates for mycelial growth. Recovery of growth in the presence of a specific downstream metabolite (e.g., orotate) but not the substrate (dihydroorotate) indicates that the enzyme converting the substrate to that product is the target of inhibition.[1][5][6]

In Vivo Target Selectivity Assay

This experiment validates the selective inhibition of fungal DHODH in a living fungal system.

Principle: A fungal strain where the native DHODH gene is deleted is created. This mutant is then complemented with either the native fungal DHODH gene or the human DHODH gene. The sensitivity of these recombinant strains to this compound is then tested.

Methodology:

-

Strain Construction: Create a P. oryzae mutant with a disrupted native DHODH gene (e.g., PoPYR4).[2][8]

-

Complementation: Into this disruption mutant, insert either the wild-type PoPYR4 gene or the human DHODH (HsDHODH) gene to create two separate recombinant strains.[2][8]

-

Growth Assay: Culture both recombinant strains on a minimal medium containing various concentrations of this compound (e.g., 0.01–1 ppm).[2][8]

-

Analysis: Observe the mycelial growth. If the strain with the human DHODH grows in the presence of this compound while the strain with the fungal DHODH does not, it confirms that this compound is selective for the fungal enzyme and does not effectively inhibit the human enzyme in a cellular context.[2][8]

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the step catalyzed by DHODH, which is inhibited by this compound.

References

- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis [mdpi.com]

- 8. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

The Structure-Activity Relationship of Quinofumelin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of quinofumelin and its derivatives, a novel class of fungicides. This compound exhibits potent activity against a range of plant-pathogenic fungi, including Pyricularia oryzae (rice blast) and Botrytis cinerea (gray mold), by targeting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key player in the de novo pyrimidine (B1678525) biosynthesis pathway. This document details the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and visualizes the key pathways and workflows.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

This compound's antifungal activity stems from its specific inhibition of class II dihydroorotate dehydrogenase (DHODH).[1] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and protein synthesis in fungi.[1] By blocking this pathway, this compound effectively halts fungal growth. The potent inhibitory activity of this compound against P. oryzae DHODH II has been quantified with an IC50 value of 2.8 nM.[1]

The signaling pathway below illustrates the point of inhibition by this compound in the de novo pyrimidine biosynthesis pathway.

Structure-Activity Relationship of this compound Derivatives

The development of this compound involved systematic modifications of a lead compound, N-(1-methylcyclohexyl)quinoline-3-carboxamide, to optimize its antifungal activity. The following tables summarize the quantitative SAR data for various derivatives against rice blast (Pyricularia oryzae) and gray mold (Botrytis cinerea).[2]

Modifications of the Cyclohexane (B81311) Ring

Initial modifications focused on the substituent at the 1-position of the cyclohexane ring. The introduction of a benzyl (B1604629) group (compound 1g ) led to a significant increase in activity against both rice blast and gray mold compared to the lead compound with a methyl group.[2]

| Compound | R | Rice Blast LC50 (ppm) | Gray Mold LC50 (ppm) |

| 1 | Me | 100 | 300 |

| 1a | Et | 50 | >300 |

| 1b | n-Pr | 100 | >300 |

| 1c | i-Pr | 100 | >300 |

| 1d | c-Pr | 100 | >300 |

| 1e | n-Bu | >100 | >300 |

| 1f | Ph | 100 | >300 |

| 1g | Bn | 10 | 30 |

Linkage between Cyclohexane and Quinoline (B57606) Rings

The nature of the linkage between the cyclohexane and quinoline moieties was found to be critical for activity. The quinoline-3-carboxamide (B1254982) linkage (compound 2 ) maintained high activity, while other linkage types resulted in a loss of efficacy.[2]

| Compound | Linkage | Rice Blast LC50 (ppm) | Gray Mold LC50 (ppm) |

| 1g | Cyclohexane-1-carboxamide | 10 | 30 |

| 2 | Quinoline-3-carboxamide | 10 | 30 |

| 2a | Ether | >100 | >300 |

| 2b | Thioether | >100 | >300 |

| 2c | Sulfoxide | >100 | >300 |

| 2d | Sulfone | >100 | >300 |

| 2e | Methylene | >100 | >300 |

| 2f | Amine | >100 | >300 |

Phenyl Ring Substituents

Substituents on the phenyl ring of the benzyl group were explored. Generally, substitutions on the phenyl ring did not lead to an improvement in antifungal activity.[2]

| Compound | R | Rice Blast LC50 (ppm) | Gray Mold LC50 (ppm) |

| 2 | H | 10 | 30 |

| 2g | 2-F | 10 | 30 |

| 2h | 3-F | 10 | 100 |

| 2i | 4-F | 10 | 30 |

| 2j | 4-Cl | 10 | 30 |

| 2k | 4-Me | 10 | 30 |

| 2l | 4-OMe | 10 | 100 |

Quinoline Ring Substituents

Similarly, the introduction of substituents on the quinoline ring did not enhance the fungicidal potency.[2]

| Compound | R | Rice Blast LC50 (ppm) | Gray Mold LC50 (ppm) |

| 2 | H | 10 | 30 |

| 2m | 6-F | 10 | 30 |

| 2n | 7-F | 10 | 30 |

| 2o | 8-F | 10 | 30 |

| 2p | 6-Cl | 10 | 30 |

| 2q | 7-Cl | 10 | 30 |

| 2r | 6-Me | 10 | 30 |

| 2s | 7-Me | 10 | 30 |

Conformationally Restricted and Bioisosteric Derivatives

To improve activity further, conformational analysis of compound 2 was performed. A conformationally cemented derivative (3 ) was synthesized but showed decreased activity. However, replacing the cyclohexane ring with a dimethyl group (compound 4 ) increased activity. Finally, the introduction of a difluoro group at the 4-position of the isoquinoline (B145761) ring (compound 5 , this compound) resulted in a significant enhancement of fungicidal activity.[2]

| Compound | Modification | Rice Blast LC50 (ppm) | Gray Mold LC50 (ppm) |

| 2 | - | 10 | 30 |

| 3 | Conformationally cemented | 100 | 100 |

| 4 | Cyclohexane to dimethyl | 3 | 10 |

| 5 (this compound) | 4,4-difluoro-3,3-dimethyl | 1 | 3 |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives generally follows the workflow illustrated below. The specific reaction conditions and reagents are detailed in the subsequent protocols for key compounds.[2]

Protocol for the Synthesis of N-(1-benzylcyclohexyl)quinoline-3-carboxamide (2): [2]

-

To a solution of quinoline-3-carbonitrile (1.0 mmol) in benzene (B151609) (1 mL), add sulfuric acid (0.4 mL) at 0°C.

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1-benzylcyclohexanol (B154948) (1.0 mmol) to the mixture and stir at 80°C for 1 hour.

-

Pour the reaction mixture into ice water (50 mL) and extract with benzene (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate in vacuo.

-

Purify the residue by silica (B1680970) gel chromatography to yield compound 2 .

Protocol for the Synthesis of 3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline (4): [2]

-

Follow the Ritter Reaction procedure as described for compound 2 , using 2-methyl-1-phenylpropan-2-ol instead of 1-benzylcyclohexanol.

-

The resulting intermediate undergoes Bischler-Napieralski cyclization.

-

To the residue after workup, add diethyl ether and stir for 10 minutes.

-

Filter the insoluble matter and concentrate the filtrate in vacuo to obtain compound 4 .

Protocol for the Synthesis of 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline (5, this compound): The synthesis of this compound from intermediate 4 involves a radical benzylic dibromination followed by a double halogen exchange, though specific details are proprietary.

Biological Assays

Rice Blast (Pyricularia oryzae) Control Test (Curative Effects): [2]

-

Spray conidial suspensions of Pyricularia oryzae onto potted rice plants (Oryza sativa cv. Sachikaze) at the third to fourth leaf stage.

-

Place the pots in an inoculation room at 20–23°C to promote disease onset.

-

Prepare test compounds in a 50% aqueous acetone (B3395972) solution containing 0.05% Tween 20.

-

Spray the test solutions onto the inoculated plants.

-

After 4-5 days in a greenhouse, assess the lesion area on the leaves and calculate the control value compared to untreated plants.

-

Determine the LC50 value (concentration causing 50% control) from the results.

Gray Mold (Botrytis cinerea) Control Test (Curative Effects): [2]

-

Inoculate potted cucumber plants (Cucumis sativus cv. Sagami-hanjiro) at the two-leaf stage with mycelial disks of Botrytis cinerea.

-

Maintain the inoculated plants at 20–23°C for 3 days in a high-humidity environment.

-

Prepare test compounds as described for the rice blast assay.

-

Spray the test solutions onto the inoculated plants.

-

After 2 days in a greenhouse, measure the lesion diameter and calculate the control value.

-

Determine the LC50 value from the results.

Conclusion

The structure-activity relationship studies of this compound derivatives have revealed key structural features essential for their potent antifungal activity. A benzyl group at the 1-position of the cyclohexane ring and a quinoline-3-carboxamide linkage are crucial for high efficacy. While substitutions on the phenyl and quinoline rings did not improve activity, bioisosteric replacement of the cyclohexane ring with a 4,4-difluoro-3,3-dimethylisoquinoline moiety led to the discovery of this compound, a highly active fungicide. The detailed protocols provided herein offer a basis for further research and development of novel DHODH inhibitors for crop protection.

References

Quinofumelin: A New Frontier in Fungicide Chemistry with a Novel Mode of Action and No Cross-Resistance

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinofumelin, a novel quinoline-based fungicide developed by Mitsui Chemicals Co., Ltd., represents a significant advancement in the management of fungal plant pathogens.[1][2][3] Its unique chemical structure and distinct mode of action address the pressing challenge of fungicide resistance that has diminished the efficacy of many existing treatments.[2][4][5] This technical guide provides an in-depth analysis of this compound's novelty, its mechanism of action targeting dihydroorotate (B8406146) dehydrogenase (DHODH), and the compelling evidence for its lack of cross-resistance with current fungicide classes. Detailed experimental protocols and quantitative data are presented to support these findings, offering a comprehensive resource for the scientific community.

Introduction: The Rise of a Novel Fungicide

The relentless evolution of fungicide resistance in plant pathogens necessitates the continuous discovery and development of new chemical entities with novel modes of action.[2] this compound has emerged as a promising solution, demonstrating potent activity against a broad spectrum of phytopathogens, including Fusarium graminearum, Sclerotinia sclerotiorum, and Pyricularia oryzae.[1][2][6] Its novelty lies in its chemical scaffold, a 3-(isoquinolin-1-yl)quinoline derivative, and its unique biological target.[5][7][8] This whitepaper will elucidate the key technical aspects that underscore the significance of this compound in modern crop protection.

A Novel Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis

Comprehensive transcriptomic and metabolomic analyses have revealed that this compound's primary mode of action is the inhibition of the de novo pyrimidine biosynthesis pathway.[1][3][4] Specifically, it targets dihydroorotate dehydrogenase (DHODH), a crucial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[1][3][6] This inhibition disrupts the production of essential pyrimidine nucleotides, which are vital for DNA, RNA, and glycoprotein (B1211001) synthesis, ultimately leading to fungal cell death.[1]

The Targeted Signaling Pathway

The inhibition of DHODH by this compound disrupts the pyrimidine biosynthesis pathway, as illustrated in the following diagram.

Caption: Inhibition of DHODH by this compound in the Pyrimidine Biosynthesis Pathway.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified against various fungal pathogens and their DHODH enzymes. The following table summarizes key efficacy data from published studies.

| Organism | Assay Type | Metric | Value | Reference |

| Sclerotinia sclerotiorum | Mycelial Growth | Mean EC50 | 0.0017 ± 0.0009 µg/mL | [9] |

| Fusarium graminearum | Mycelial Growth | EC50 | 0.035 µg/mL | [4][10] |

| Fusarium graminearum | Mycelial Growth | EC90 | 1 µg/mL | [4] |

| Pyricularia oryzae DHODH | Enzyme Inhibition | IC50 | 2.8 nM | [11] |

| Homo sapiens DHODH | Enzyme Inhibition | IC50 | >100 µM | [11] |

Lack of Cross-Resistance: A Key Advantage

A critical feature of this compound is its demonstrated lack of cross-resistance with existing classes of fungicides.[1][2][5][12] This is a direct consequence of its novel mode of action. Fungal strains that have developed resistance to fungicides targeting other cellular processes, such as sterol biosynthesis or microtubule assembly, remain susceptible to this compound.

Cross-Resistance Study Data

Studies have shown that isolates of Sclerotinia sclerotiorum resistant to carbendazim, dimethachlone, and boscalid (B143098) are sensitive to this compound, with EC50 values similar to those of sensitive isolates.[9] This indicates that the resistance mechanisms for these other fungicides do not confer resistance to this compound.

| Fungicide-Resistant Isolates | This compound Sensitivity | Reference |

| Carbendazim-resistant S. sclerotiorum | Sensitive | [9] |

| Dimethachlone-resistant S. sclerotiorum | Sensitive | [9] |

| Boscalid-resistant S. sclerotiorum | Sensitive | [9] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the mechanism of action and cross-resistance of this compound.

Transcriptome and Metabolome Analysis

This experimental workflow was crucial in identifying the pyrimidine biosynthesis pathway as the target of this compound.

Caption: Workflow for Transcriptome and Metabolome Analysis.

Protocol:

-

Fungal Culture and Treatment: Fusarium graminearum is cultured in a suitable medium. The cultures are then treated with this compound at concentrations corresponding to the EC50 (0.035 µg/mL) and EC90 (1 µg/mL).[4]

-

Sample Collection: Mycelia are harvested at specific time points post-treatment.

-

RNA Extraction and Sequencing: Total RNA is extracted from the mycelia, and RNA sequencing (RNA-Seq) is performed to obtain gene expression profiles.

-

Metabolite Extraction and Analysis: Metabolites are extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) are identified. These datasets are then integrated and mapped to metabolic pathways to identify the most significantly affected pathways.[1][13]

Target Validation: Molecular Interaction Studies

To confirm the direct interaction between this compound and DHODH, several biophysical techniques were employed.

Protocol:

-

Molecular Docking: Computational modeling is used to predict the binding pose and affinity of this compound to the three-dimensional structure of DHODH.[1][14]

-

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity between this compound and purified DHODH protein in real-time.[1][15]

-

Microscale Thermophoresis (MST): MST is used to quantify the binding affinity between this compound and fluorescently labeled DHODH in solution.[1][14][15]

Cross-Resistance Assessment

Protocol:

-

Isolate Collection: A panel of fungal isolates with known resistance to different classes of fungicides (e.g., benzimidazoles, dicarboximides, SDHIs) is assembled.

-

Sensitivity Testing: The sensitivity of each resistant isolate to this compound is determined using a mycelial growth inhibition assay. The EC50 values are calculated and compared to those of sensitive (wild-type) isolates.[9]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the construction of the quinoline (B57606) and dihydroisoquinoline scaffolds followed by their coupling. A general synthetic scheme is outlined below.

Caption: Generalized Synthetic Pathway for this compound.

The synthesis begins with the regioselective bromination of quinolinium chloride.[16] The resulting 3-bromoquinoline is then converted to the corresponding nitrile via a palladium-catalyzed cross-coupling reaction.[16] The dihydroisoquinoline scaffold is constructed through a sulfuric acid-mediated Ritter reaction followed by a Bischler-Napieralski cyclization.[16] The final steps involve a radical benzylic dibromination and a double halogen exchange to yield this compound.[16]

Conclusion

This compound stands out as a truly novel fungicide with a unique mode of action that effectively circumvents existing resistance mechanisms in a variety of plant pathogens. Its high potency against fungal DHODH, coupled with its excellent selectivity over the human enzyme, underscores its potential as a safe and effective tool for disease management.[11] The lack of cross-resistance with current fungicides makes this compound a valuable component for integrated pest management programs and resistance management strategies. Further research into its application and the potential for resistance development will be crucial for its long-term success in agriculture.

References

- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]

- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]

- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]

- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and biological activity of a novel fungicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Design and biological activity of a novel fungicide, this compound [jstage.jst.go.jp]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. The synthesis method of Quinofumelin_Chemicalbook [chemicalbook.com]

Unveiling the Antifungal Power of Quinofumelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinofumelin, a novel quinoline (B57606) fungicide, has demonstrated significant antifungal activity against a range of economically important plant pathogens. Developed by Mitsui Chemicals Co., Ltd., this compound presents a unique mode of action, offering a promising tool for disease management, particularly in the face of growing fungicide resistance.[1][2][3] This technical guide provides an in-depth overview of the antifungal spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Antifungal Spectrum of this compound

This compound exhibits potent inhibitory activity against various fungal plant pathogens. Its efficacy has been quantified through the determination of half-maximal effective concentration (EC50) values for mycelial growth and spore germination inhibition, as well as the half-maximal inhibitory concentration (IC50) against its target enzyme.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of this compound against key plant pathogens.

| Plant Pathogen | Assay Type | Mean EC50 / IC50 (µg/mL) | Range of EC50 (µg/mL) | Reference(s) |

| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 0.0017 ± 0.0009 | 0.0004 - 0.0059 | [4][5] |

| Fusarium graminearum | Mycelial Growth Inhibition | 0.019 ± 0.007 | 0.007 - 0.039 | [3][6] |

| Fusarium graminearum | Spore Germination Inhibition | 0.087 ± 0.024 | 0.051 - 0.205 | [3][6] |

| Pyricularia oryzae | DHODH II Enzyme Inhibition | 0.0028 (2.8 nM) | - | [7] |

| Botrytis cinerea | Fungicidal Activity | - | - | [8] |

| Rice Blast (Pyricularia oryzae) | Curative Effects | - | - | [8] |

Note: EC50 values represent the concentration of this compound required to inhibit 50% of the fungal growth or spore germination. IC50 value represents the concentration required to inhibit 50% of the enzyme activity.

Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis

This compound's antifungal activity stems from its specific inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) of class II, a key enzyme in the de novo pyrimidine biosynthesis pathway in fungi.[1][2][7] By blocking DHODHII, this compound prevents the conversion of dihydroorotate to orotate, a crucial step in the synthesis of uracil, and consequently, DNA and RNA.[1][7] This targeted action disrupts fungal growth and development.[1][7] Notably, this compound exhibits no cross-resistance with existing fungicides, indicating its novel mechanism of action.[1][4]

Signaling Pathway of Pyrimidine Biosynthesis Inhibition

The following diagram illustrates the fungal de novo pyrimidine biosynthesis pathway and the specific point of inhibition by this compound.

Caption: Fungal pyrimidine biosynthesis pathway and this compound's target.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal activity of this compound.

Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of filamentous fungi.

a. Materials:

-

Fungal isolate of interest

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5-7 mm diameter)

-

Incubator

b. Procedure:

-

Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

-

Add appropriate volumes of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Also, prepare a control plate with the solvent alone.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From the margin of an actively growing fungal colony, take a mycelial plug using a sterile cork borer.

-

Place the mycelial plug in the center of each PDA plate (both treated and control).

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where:

-

DC = Average diameter of the colony in the control plate

-

DT = Average diameter of the colony in the treated plate

-

-

-

Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the this compound concentrations.

Spore Germination Inhibition Assay

This assay assesses the impact of this compound on the germination of fungal spores.

a. Materials:

-

Fungal spores

-

Sterile distilled water or a suitable germination buffer

-

This compound stock solution

-

Microscope slides or multi-well plates

-

Humid chamber

-

Microscope

b. Procedure:

-

Prepare a spore suspension of a known concentration (e.g., 1 x 10^5 spores/mL) in sterile distilled water.

-

Prepare a series of this compound dilutions in sterile distilled water.

-

Mix the spore suspension with the this compound dilutions to achieve the desired final concentrations. Include a control with the solvent alone.

-

Place a drop of each mixture onto a microscope slide or into the well of a multi-well plate.

-

Incubate the slides/plates in a humid chamber at the optimal temperature for germination (e.g., 25°C) for a sufficient period (e.g., 6-24 hours), depending on the fungal species.

-

After incubation, observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculate the percentage of spore germination inhibition for each concentration using the following formula:

-

Inhibition (%) = [(GC - GT) / GC] x 100

-

Where:

-

GC = Percentage of germination in the control

-

GT = Percentage of germination in the treatment

-

-

-

Determine the EC50 value by probit analysis as described for the mycelial growth inhibition assay.

Experimental Workflow for Antifungal Activity Assessment

The following diagram outlines a typical workflow for evaluating the antifungal properties of a compound like this compound.

Caption: General workflow for antifungal activity assessment.

Conclusion

This compound is a potent, novel fungicide with a specific and effective mode of action against a range of significant plant pathogens. Its unique targeting of the fungal DHODHII enzyme makes it a valuable tool for integrated pest management strategies and for combating fungicide resistance. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the potential of this compound in protecting global crop yields.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the de novo pyrimidine biosynthetic pathway in Cryptococcus neoformans high temperature growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Quinofumelin: A Targeted Inhibition of Fungal Dihydroorotate Dehydrogenase and its Impact on Mitochondrial Respiration

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Quinofumelin is a novel quinoline (B57606) fungicide that exhibits potent and selective activity against a broad spectrum of phytopathogenic fungi.[1][2] Its unique mode of action, which circumvents cross-resistance with existing fungicides, makes it a valuable tool in crop disease management.[1][2] This technical guide provides an in-depth analysis of this compound's molecular mechanism, focusing on its role as a specific inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway that is functionally linked to the mitochondrial electron transport chain. We will detail the biochemical consequences of this inhibition, present quantitative data on its efficacy, outline the experimental protocols used to elucidate its mechanism, and visualize the involved pathways and workflows.

Introduction: A Novel Mode of Action

The continuous emergence of fungal resistance to conventional fungicides necessitates the development of new chemical entities with novel molecular targets.[3] Many established fungicides target the mitochondrial respiratory chain, particularly Complex II and Complex III.[1][2] this compound, developed by Mitsui Chemicals Co., Ltd., represents a significant advancement by targeting a different, yet related, mitochondrial function.[1][2] It has demonstrated excellent antifungal activity against pathogens such as Fusarium graminearum, Sclerotinia sclerotiorum, and Pyricularia oryzae.[2][4] A key characteristic of this compound is its lack of cross-resistance with fungicides that inhibit other sites in the respiratory chain, indicating a distinct mechanism of action.[1][2]

The Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

The primary target of this compound is Class 2 dihydroorotate dehydrogenase (DHODHII) .[5][6][7] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital biomolecules.[6]

DHODH catalyzes the fourth step in this pathway: the oxidation of dihydroorotate to orotate.[6] Fungal DHODHII is a monomeric protein located on the outer face of the inner mitochondrial membrane.[6] Crucially, it uses the mitochondrial ubiquinone (coenzyme Q) pool as its electron acceptor. This functional link couples pyrimidine biosynthesis directly to the mitochondrial electron transport chain. Electrons from the oxidation of dihydroorotate are transferred to ubiquinone, which then shuttles them to Complex III, contributing to the proton motive force for ATP synthesis.[1]

By inhibiting DHODHII, this compound effectively halts the de novo synthesis of pyrimidines, starving the fungus of essential building blocks for growth and proliferation.[6][7] This targeted inhibition disrupts a vital metabolic pathway at its connection point with cellular respiration.

Signaling Pathway and Mechanism of Action

The inhibitory action of this compound on fungal growth can be visualized as a cascade of events initiated by the specific binding to its target enzyme.

References

- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]

- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]

- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Investigations into Quinofumelin's Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinofumelin is a novel quinoline (B57606) fungicide demonstrating potent and broad-spectrum activity against a range of phytopathogenic fungi, including Fusarium graminearum, Sclerotinia sclerotiorum, and Pyricularia oryzae.[1][2][3] Initial investigations into its mechanism of action have revealed a distinct mode of action, differentiating it from many existing fungicides and indicating a low risk of cross-resistance.[1][2] This technical guide synthesizes the foundational research that has elucidated this compound's primary biological target and its impact on fungal cellular metabolism. The core finding is that this compound targets the de novo pyrimidine (B1678525) biosynthesis pathway by specifically inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), particularly the class II isoform (DHODHII).[1][4][5] This inhibition depletes the fungal cell of essential pyrimidines, leading to the cessation of growth and, ultimately, cell death.

Initial Hypothesis Generation: Transcriptomic and Metabolomic Analyses

Initial studies to unravel this compound's mode of action employed a combination of transcriptomic (RNA-Seq) and metabolomic analyses on Fusarium graminearum treated with the compound.[1][4][6] These "omics" approaches provided an unbiased, system-wide view of the cellular response to this compound, pointing researchers toward a specific metabolic pathway.

Key Findings from Omics Studies

-

Co-enrichment of DEGs and DAMs: A significant co-enrichment of differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) was observed in the pyrimidine biosynthesis pathway.[1][4]

-

Down-regulation of DHODH: Specifically, a down-regulation of the gene encoding dihydroorotate dehydrogenase (DHODH) was identified.[2][4]

-

Metabolite Accumulation and Depletion: This down-regulation was correlated with a decrease in the abundance of downstream metabolites such as orotidine-5P and uracil.[2][4]

These initial findings strongly suggested that this compound's antifungal activity was linked to the disruption of de novo pyrimidine synthesis.[1][2]

Target Identification and Validation

Following the hypothesis generated from omics data, a series of targeted experiments were conducted to validate DHODH as the specific molecular target of this compound.

Recovery Assays with Pyrimidine Intermediates

A critical set of experiments involved "rescue" or "recovery" assays. Fungal cultures treated with inhibitory concentrations of this compound were supplemented with various intermediates of the pyrimidine biosynthesis pathway.

-